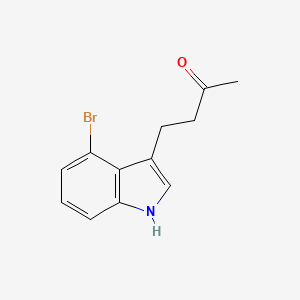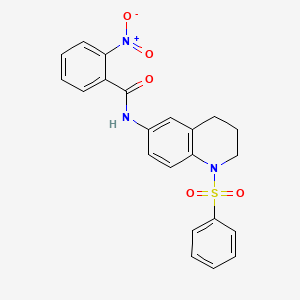
N-(2-chlorobenzyl)-5-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex reactions and methodologies. For instance, a general and simple synthesis method was developed for producing {4-[(Z)-4-(arylimino)-3,4-dihydroquinazolin-2(1H)-ylidene] cyclohexa-2,5-dien-1-ylidene} malononitrile, through charge-transfer complexes between 2-amino-N'-aryl-benzimidamide derivatives and tetracyanoquinodimethane, indicating a methodology that might be adaptable for synthesizing the compound (Abd-Elatif, El-Shaieb, & El-Deen, 2011).
Molecular Structure Analysis
The structural analysis of similar quinazoline derivatives involves using elemental analysis, infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques help establish the molecular framework and the positioning of functional groups within the molecule, offering insights into potential reactivity and interaction patterns (Abd-Elatif, El-Shaieb, & El-Deen, 2011).
Chemical Reactions and Properties
Compounds with a dihydroquinazolinone structure have been involved in various chemical reactions, showcasing a broad spectrum of chemical properties, including reactions with amino acids and thiols for the synthesis of amino acid derivatives and peptides with potential biological activities. These reactions underscore the compound's reactive nature and its ability to form complex structures (Atta, 1994).
Physical Properties Analysis
The physical properties of such complex molecules can be inferred from their synthesis and structural analysis. Properties such as solubility, melting point, and stability are directly influenced by the molecular structure, particularly the functional groups and their arrangement. The detailed structural characterization using IR, NMR, and mass spectrometry aids in predicting these physical properties.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further chemical modifications, are crucial. The synthesis and reactions of similar compounds reveal that quinazoline derivatives are versatile molecules that can undergo various chemical transformations, highlighting their potential utility in synthetic chemistry and drug design (Atta, 1994).
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of new quinazolines, including derivatives similar in structure to the specified compound, have been explored for their potential as antimicrobial agents. The process involves the reaction of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate with hydrazine hydrate, leading to various intermediates and ultimately yielding compounds screened for antibacterial and antifungal activities against common pathogens such as Escherichia coli and Staphylococcus aureus (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Antimicrobial Activities
Several studies have focused on the antimicrobial activities of quinazoline derivatives. Novel quinazolinone compounds have been synthesized and evaluated for their antimicrobial efficacy. These studies demonstrate the potential of quinazoline derivatives in treating microbial infections by inhibiting the growth of various bacterial and fungal strains, highlighting their significance in developing new antimicrobial agents (Habib, O. M., Hassan, H. M., & El‐Mekabaty, A., 2012).
Antiproliferative and Kinase Inhibition
Research into fused quinoline derivatives with antiproliferative activities has shown that these compounds can inhibit tyrosine kinases and Pim-1 kinase, suggesting potential applications in cancer therapy. The ability of these compounds to inhibit cell proliferation and specific kinases involved in cancer progression provides a basis for further investigation into their therapeutic potential (Mohareb, R., Ibrahim, R., Elmetwally, A. M., & Gamaan, M. S., 2022).
特性
CAS番号 |
865655-63-6 |
|---|---|
製品名 |
N-(2-chlorobenzyl)-5-(1-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide |
分子式 |
C30H35ClN4O4 |
分子量 |
551.08 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-5-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
InChI |
InChI=1S/C30H35ClN4O4/c31-25-14-6-4-12-23(25)20-33-27(36)16-8-9-19-34-29(38)24-13-5-7-15-26(24)35(30(34)39)21-28(37)32-18-17-22-10-2-1-3-11-22/h4-7,10,12-15H,1-3,8-9,11,16-21H2,(H,32,37)(H,33,36) |
InChIキー |
YAIZAGXTPZMFCD-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CC=C4Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



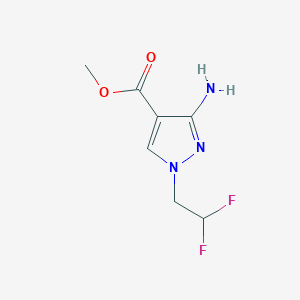
![(5-methylthiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2494947.png)
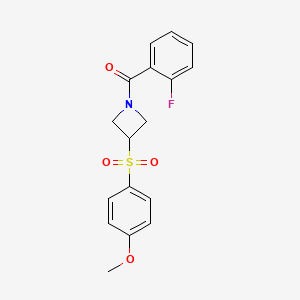
![Rac-(1R,5S,6R)-3-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-3-AZABICYCLO[3.1.0]HEXANE-6-CARBOXYLIC ACID](/img/structure/B2494949.png)
![N-(6-Oxaspiro[4.5]decan-9-yl)prop-2-enamide](/img/structure/B2494950.png)

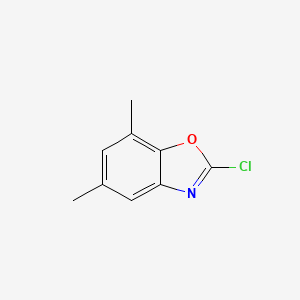
![N-{1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2494956.png)
![2-[(E)-but-2-enyl]-6-(3-chloro-4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2494958.png)
![N-[(1-Ethyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2494959.png)
![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2494962.png)
![N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2494963.png)
